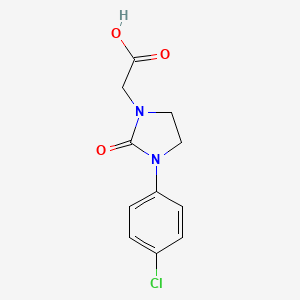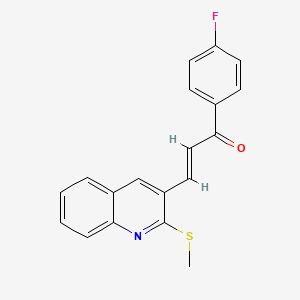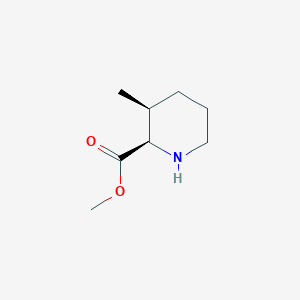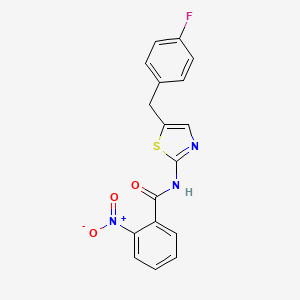![molecular formula C15H12ClN5O2 B2529732 6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 879458-72-7](/img/structure/B2529732.png)
6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, also known as CCMI, is a synthetic compound with potential applications in scientific research. Its unique chemical structure makes it an interesting target for investigation, as it has been shown to possess a variety of biological activities.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cellular signaling pathways. This compound has been shown to inhibit the activity of the enzyme JAK2, which is involved in the regulation of immune responses and cell growth. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the replication of certain viruses, such as the hepatitis C virus. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several advantages for use in lab experiments. It is a synthetic compound, meaning it can be easily synthesized in large quantities with high purity. This compound also possesses a variety of biological activities, making it a useful tool compound for investigating cellular signaling pathways. However, this compound also has limitations, as its mechanism of action is not fully understood and it may have off-target effects on other enzymes and proteins.
Future Directions
There are several future directions for research on 6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione. One area of interest is the investigation of its potential use in the treatment of cancer and viral infections. Another area of interest is the identification of its molecular targets and the development of more specific inhibitors. Additionally, the development of analogs of this compound with improved potency and selectivity may be of interest. Overall, this compound is a promising compound for scientific research and has the potential to lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves a series of chemical reactions, starting with the reaction of 4-chloroaniline with 2,6-dimethyl-4-nitrophenol to form 4-chloro-2,6-dimethyl-4-nitroaniline. This intermediate is then reacted with 2-cyano-3-methylthiophene to form the desired product, this compound. The synthesis method has been optimized to yield high purity and yield of this compound.
Scientific Research Applications
6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been investigated for its potential use in the treatment of various diseases, such as cancer and viral infections. This compound has also been used as a tool compound in scientific research, as it can modulate the activity of certain enzymes and proteins.
properties
IUPAC Name |
6-(4-chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c1-8-7-20-11-12(19(2)15(23)18-13(11)22)17-14(20)21(8)10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTVHSVFDOQVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2529653.png)
![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2529655.png)

![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)

![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide](/img/structure/B2529663.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid](/img/structure/B2529669.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2529670.png)
![1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B2529671.png)
